Functional Antagonism of c-Myc: A pEC50 Comparison to Established c-Myc Inhibitors
The primary quantitative metric for c-Myc inhibitor 12 is its functional antagonism of c-Myc, reported as a pEC50 of 6.4 . This corresponds to an EC50 of approximately 398 nM. This value positions the compound among the more potent small molecule c-Myc inhibitors. In comparison, the classic c-Myc/Max dimerization inhibitor 10058-F4 shows significant variability in cellular assays but is often cited with IC50 values in the 30-60 µM range [1], which is more than 75-fold less potent. Another well-characterized analog, 10074-G5, demonstrates an IC50 of 15.6 µM in Daudi cells , making c-Myc inhibitor 12 approximately 39-fold more potent in this functional context. However, it is crucial to note that these are cross-study comparisons, and the specific assays and cell lines differ, which can significantly impact the reported values.
| Evidence Dimension | c-Myc Functional Antagonism |
|---|---|
| Target Compound Data | pEC50 = 6.4 (EC50 ~398 nM) |
| Comparator Or Baseline | 10058-F4 (IC50 ~30-60 µM); 10074-G5 (IC50 = 15.6 µM in Daudi cells) |
| Quantified Difference | Approximately 75-fold more potent than 10058-F4; 39-fold more potent than 10074-G5 |
| Conditions | c-Myc functional assay (unspecified cell type for target compound); Daudi cells for 10074-G5 |
Why This Matters
Higher potency can translate to lower required working concentrations, reducing the risk of off-target effects and improving experimental signal-to-noise ratios.
- [1] Yin X, et al. Low molecular weight inhibitors of Myc-Max interaction and function. Oncogene. 2003 Sep 4;22(38):6151-9. View Source
